molecular formula C17H16Cl2N2O4S B4670269 2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide

2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B4670269
M. Wt: 415.3 g/mol
InChI Key: DJEGXLHUBULIJJ-UHFFFAOYSA-N
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Description

2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group, a methylsulfonyl group, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetyl Group: Acetylation of aniline derivatives using acetic anhydride or acetyl chloride.

    Introduction of the Methylsulfonyl Group: Sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Dichlorophenyl Acetate: The final step involves coupling the intermediate with 2,3-dichlorophenyl acetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl or methylsulfonyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, molecular docking, and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetylamino)-N-(2,3-dichlorophenyl)acetamide
  • 2-(3-methylsulfonylamino)-N-(2,3-dichlorophenyl)acetamide
  • 2-(3-acetyl-N-methylsulfonylanilino)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-11(22)12-5-3-6-13(9-12)21(26(2,24)25)10-16(23)20-15-8-4-7-14(18)17(15)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEGXLHUBULIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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